molecular formula C11H10BrNO B8272553 2-bromoethyl-2(1H)-quinolinone

2-bromoethyl-2(1H)-quinolinone

Cat. No. B8272553
M. Wt: 252.11 g/mol
InChI Key: BPKIDOYVRPGVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05457099

Procedure details

To a suspension of 4-(2-bromoethyl-2(1H)-quinolinone (II-2) (30 g, 119 mmol) and 3-(4-piperidinyl)-1H-indole (23.8 g, 119 mmol) in dry dimethylformamide 300 ml was added triethylamine (33 ml, 238 mmol) at room temperature and the mixture was allowed to react under the same conditions for 48 hours. Water (600 ml) was poured into the reaction mixture and the mixture was stirred for 15 minutes at room temperature. The separated solid was filtered off by aspiration. The solid was washed with water, dried under reduced pressure and recrystallized with methanol/tetrahydrofuran/water to give the desired product (103 g) (III-2) as white solid (mp 259°-259.5 ° C. (methanol/tetrahydrofuran/water), yield 70.9 %).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
70.9%

Identifiers

REACTION_CXSMILES
BrCC[N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][C:5]1=[O:14].[NH:15]1[CH2:20][CH2:19][CH:18]([C:21]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[NH:23][CH:22]=2)[CH2:17][CH2:16]1.[CH2:30](N(CC)CC)[CH3:31].O>CN(C)C=O>[NH:23]1[C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:21]([CH:18]2[CH2:19][CH2:20][N:15]([CH2:30][CH2:31][C:7]3[C:8]4[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=4)[NH:4][C:5](=[O:14])[CH:6]=3)[CH2:16][CH2:17]2)=[CH:22]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrCCN1C(C=CC2=CC=CC=C12)=O
Name
Quantity
23.8 g
Type
reactant
Smiles
N1CCC(CC1)C1=CNC2=CC=CC=C12
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react under the same conditions for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered off by aspiration
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized with methanol/tetrahydrofuran/water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1CCN(CC1)CCC1=CC(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: PERCENTYIELD 70.9%
YIELD: CALCULATEDPERCENTYIELD 233%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.